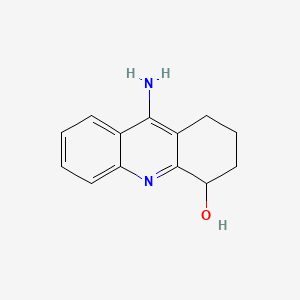
9-Amino-1,2,3,4-tetrahydroacridin-4-ol
描述
属性
CAS 编号 |
130073-99-3 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC 名称 |
9-amino-1,2,3,4-tetrahydroacridin-4-ol |
InChI |
InChI=1S/C13H14N2O/c14-12-8-4-1-2-6-10(8)15-13-9(12)5-3-7-11(13)16/h1-2,4,6,11,16H,3,5,7H2,(H2,14,15) |
InChI 键 |
BISIFJGUTDFVFR-UHFFFAOYSA-N |
SMILES |
C1CC(C2=NC3=CC=CC=C3C(=C2C1)N)O |
规范 SMILES |
C1CC(C2=NC3=CC=CC=C3C(=C2C1)N)O |
同义词 |
4-hydroxytacrine |
产品来源 |
United States |
相似化合物的比较
Structural Analogues of Tacrine
The tetrahydroacridine scaffold has been extensively modified to improve efficacy and reduce toxicity. Key analogues include:
*Inference from metabolite studies: Hydroxylation generally reduces hepatotoxicity .
Key Structural-Activity Relationship (SAR) Insights
- Hydroxyl Position :
- 1-OH derivatives (e.g., velnacrine, suronacrine) exhibit stronger AChE inhibition and BBB penetration than 4-OH-THA due to optimized hydrogen bonding with AChE’s catalytic site .
- 4-OH-THA’s hydroxyl group may reduce metabolic activation (and thus hepatotoxicity) but also diminish AChE affinity compared to THA .
- Substituent Effects: Phenethylamino groups (e.g., suronacrine) enhance neurotransmitter uptake inhibition, broadening therapeutic scope beyond AChE inhibition . Hybrid structures (e.g., cyclopentaquinoline-dichlorobenzoic acid) integrate multifunctional moieties for synergistic AD targeting .
Toxicity and Metabolic Profiles
- THA vs. Metabolites :
- Clinical Candidates :
- Velnacrine and suronacrine demonstrated lower acute toxicity in rodents but faced challenges in human trials (e.g., transient liver enzyme elevations) .
准备方法
Reaction Conditions
-
Solvent : Xylenes (mixed isomers) at a 10:1 v/w ratio relative to reactants.
-
Catalyst Loading : 1.02–1.6 moles of PTSA per mole of 2-aminobenzonitrile.
-
Reaction Time : 10–15 hours, with 11–12 hours yielding optimal conversion.
A representative protocol involves:
-
Heating 2-aminobenzonitrile (6.67 g) and PTSA (0.213 g) in xylenes (66.7 mL) to reflux.
-
Dropwise addition of cyclohexanone (8.78 mL) in xylenes (8.8 mL) over 40 minutes.
-
Refluxing for 10 hours, followed by a second PTSA charge (10.71 g) and refluxing for 5 additional hours.
This method achieves a 93.4% yield of 9-amino-1,2,3,4-tetrahydroacridine (free base), which is subsequently oxidized or functionalized to the 4-ol derivative.
Mechanistic Insights
The reaction proceeds via imine formation between the nitrile and ketone, followed by intramolecular cyclization. PTSA facilitates both steps by protonating intermediates, enhancing electrophilicity. Xylenes act as an azeotropic solvent, removing water via Dean-Stark distillation to shift equilibrium toward product formation.
Purification and Salt Formation
Crude products are purified via sequential basification and recrystallization:
Free Base Isolation
Hydrochloride Salt Preparation
-
The free base (10 g) is dissolved in 6N HCl (50 mL) with heating.
-
Acetonitrile (50 mL) is added, inducing precipitation upon cooling.
-
Recrystallization from 3:1 acetonitrile/water yields >99.9% pure hydrochloride salt.
Comparative Analysis of Catalytic Systems
While PTSA is preferred, alternative catalysts include methanesulfonic acid and sulfuric acid. However, PTSA offers:
-
Recyclability : Xylenes and residual catalyst are recoverable via distillation.
-
Environmental Safety : Avoids hazardous byproducts (e.g., phosphorus oxychloride in Hofmann degradations).
Deuterated Analog Synthesis
Deuteration at the 1-position (9-amino-1,2,3,4-tetrahydroacridin-1-ol-d3) follows analogous routes, substituting deuterated cyclohexanone. GlpBio reports a molar mass of 217.28 g/mol for the deuterated variant, with stock solutions prepared in DMSO or acetonitrile .
常见问题
Q. Table 1. Key Synthetic Routes and Yields
| Derivative | Method | Yield (%) | Key Reagents | Reference |
|---|---|---|---|---|
| 9-Amino-6-(CF3)-THA-1-ol | Friedländer condensation | 65 | NH3, CF3COOH | |
| 6,7-Dimethoxy-THA-9-amine | Cyclization of 1-tetralone | 72 | LiAlH4, H2SO4 |
Q. Table 2. AChE Inhibition Data
| Compound | IC50 (nM) | Ki (nM) | Species | Notes | Reference |
|---|---|---|---|---|---|
| 9-Amino-THA-4-ol | 180 | 150 | Human | Baseline activity | |
| 9-Amino-6-(CF3)-THA-1-ol | 15 | 12 | Bovine | Enhanced lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


